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molecular formula C17H12ClFN2O2 B1218070 Pirazolac CAS No. 71002-09-0

Pirazolac

Cat. No. B1218070
M. Wt: 330.7 g/mol
InChI Key: YAMFWQIVVMITPG-UHFFFAOYSA-N
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Patent
US04952702

Procedure details

1,49 Grams of the ester prepared according to (a) are stirred in 30 ml of trifluoroacetic acid, at room temperature. The hydrolysis is followed by TLC; at the end the excess of CF3 --COOH is evaporated in vacuo and the residue is crystallized from acetic acid/ethanol. The title product is identical with a sample prepared according to EP 54812.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:11]([C:13]3[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=3)[C:10]([CH2:20][C:21]([O-:23])=[O:22])=[N:9]2)=[CH:4][CH:3]=1>FC(F)(F)C(O)=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[C:11]([C:13]3[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=3)[C:10]([CH2:20][C:21]([OH:23])=[O:22])=[N:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=C(C(=C1)C1=CC=C(C=C1)Cl)CC(=O)[O-]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at the end the excess of CF3 --COOH is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from acetic acid/ethanol
CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)N1N=C(C(=C1)C1=CC=C(C=C1)Cl)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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